1,6-Naphthyridin-2(1H)-One
Overview
Description
1,6-Naphthyridin-2(1H)-one and its derivatives are a class of heterocyclic compounds known as diazanaphthalenes, which include six isomeric bicyclic systems containing two pyridine rings. These compounds are of significant interest due to their diverse biological activities and potential as ligands for various receptors in the body .
Synthesis Analysis
Several methods have been developed for the synthesis of 1,6-naphthyridines. An innovative, one-pot, catalyst-free synthesis in an aqueous medium has been reported, which is environmentally friendly and avoids the use of expensive catalysts and toxic solvents . Another approach involves a domino synthesis using a multicomponent method, which has shown to be efficient for producing bioactive 1,6-naphthyridines . Additionally, a novel synthesis route has been described that utilizes cross-coupling and SNAr reactions of a dihalogenated compound , as well as a one-pot Suzuki–Miyaura cross-coupling method for differential functionalization . A microwave-assisted one-pot two-step transformation has also been elaborated, which includes Buchwald–Hartwig and Suzuki couplings or SNAr reactions .
Molecular Structure Analysis
The 1,6-naphthyridine motif has been identified as a multivalent scaffold in medicinal chemistry, which can present various bioactivities when properly substituted. For instance, by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met kinase inhibitors has been discovered .
Chemical Reactions Analysis
The chemical reactivity of 1,6-naphthyridin-2(1H)-ones has been explored through various reactions. For example, a facile synthetic approach for the assembly of 1,8-naphthyridin-4(1H)-ones via domino amination/conjugate addition reactions has been developed . Moreover, the differential functionalization of 1,6-naphthyridin-2(1H)-ones through sequential one-pot Suzuki–Miyaura cross-couplings has been demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-naphthyridines are influenced by the diversity of substituents present at various positions on the naphthyridine core. The compounds exhibit a range of biological activities, including anti-inflammatory and antioxidant efficacies . The SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors has shown that specific substituents are essential for retaining effective Met inhibition . The synthesis and biomedical applications of 1,6-naphthyridin-2(1H)-ones have been extensively covered, highlighting their significance in medicinal chemistry .
Scientific Research Applications
c-Met Kinase Inhibition
The 1,6-naphthyridine motif, when modified, has been identified as a new class of c-Met kinase inhibitor. This inhibition is crucial for certain therapeutic applications. Wang et al. (2013) found that specific substitutions on the 1,6-naphthyridine framework significantly improve potency against c-Met kinase, a target in cancer therapy (Wang et al., 2013).
Synthesis and Biomedical Applications
1,6-Naphthyridines are known for their versatility in providing ligands for several receptors in the body. Oliveras et al. (2021) reviewed over 17,000 compounds in this class, noting their diverse biomedical applications, including their use as ligands in various biochemical pathways (Oliveras et al., 2021).
Antiproliferative Activity
Naphthyridones, including 1,6-naphthyridin-2(1H)-one derivatives, have been described for their antiproliferative activity, particularly against breast cancer cell lines. Guillon et al. (2017) discussed the synthesis and structural characterization of these compounds, emphasizing their potential in pharmaceutical applications (Guillon et al., 2017).
Anti-inflammatory and Antioxidant Properties
1,6-Naphthyridines synthesized through a multi-component method have shown significant anti-inflammatory and antioxidant activities. Lavanya et al. (2015) demonstrated that certain synthesized 1,6-naphthyridines exhibit excellent anti-inflammatory and antioxidant efficacies, comparable to standard drugs (Lavanya et al., 2015).
Synthesis Methods
Innovative synthesis methods for 1,6-naphthyridines have been developed, including a one-pot, catalyst-free synthesis in eco-friendly solvents. Mukhopadhyay et al. (2011) reported a pseudo-five-component synthesis method, emphasizing its environmental friendliness and efficiency (Mukhopadhyay et al., 2011).
properties
IUPAC Name |
1H-1,6-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKMVHXJWJNEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343421 | |
Record name | 1,6-Naphthyridin-2(1H)-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Naphthyridin-2(1H)-One | |
CAS RN |
23616-29-7 | |
Record name | 1,6-Naphthyridin-2(1H)-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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